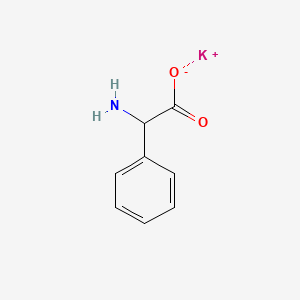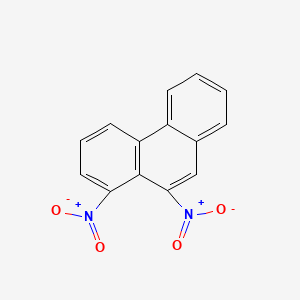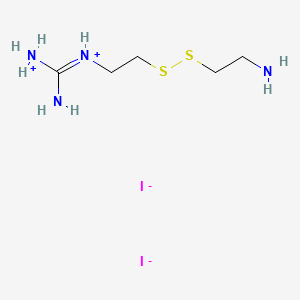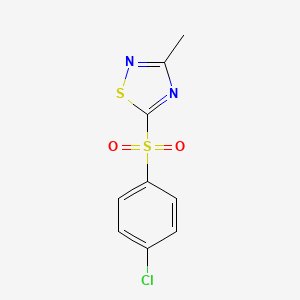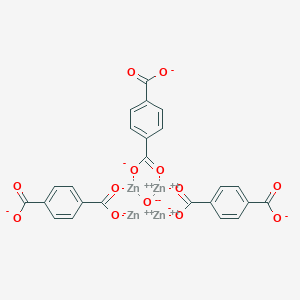
Tetrazinc;oxygen(2-);terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazinc;oxygen(2-);terephthalate is a coordination compound that involves zinc ions coordinated with terephthalate ligands and oxygen. This compound is part of the broader family of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazinc;oxygen(2-);terephthalate can be synthesized through a solvothermal or hydrothermal method. The typical procedure involves dissolving zinc salts (such as zinc nitrate or zinc acetate) and terephthalic acid in a solvent like water or a mixture of water and an organic solvent. The reaction mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the crystals to form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for producing MOFs involves similar solvothermal or hydrothermal techniques. Scaling up these methods requires careful control of reaction conditions to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Tetrazinc;oxygen(2-);terephthalate can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc ions in the compound can participate in redox reactions, although the terephthalate ligand itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination compounds with different ligands, while redox reactions can alter the oxidation state of the zinc ions .
Scientific Research Applications
Tetrazinc;oxygen(2-);terephthalate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other MOFs and coordination compounds.
Medicine: Investigated for use in imaging and diagnostic applications.
Industry: Utilized in gas storage, separation, and catalysis due to its high surface area and porosity.
Mechanism of Action
The mechanism by which tetrazinc;oxygen(2-);terephthalate exerts its effects is primarily through its ability to form stable coordination complexes. The zinc ions act as coordination centers, while the terephthalate ligands provide structural stability and functionality. This allows the compound to interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Zinc Terephthalate: A simpler coordination compound with similar structural properties.
Copper Terephthalate: Another MOF with copper ions instead of zinc, offering different redox properties.
Iron Terephthalate:
Uniqueness
Tetrazinc;oxygen(2-);terephthalate is unique due to its specific coordination environment and the presence of multiple zinc ions, which can enhance its stability and functionality in various applications. Its ability to form stable frameworks with high surface areas makes it particularly valuable in industrial and research settings .
Properties
CAS No. |
255367-66-9 |
|---|---|
Molecular Formula |
C24H12O13Zn4 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
tetrazinc;oxygen(2-);terephthalate |
InChI |
InChI=1S/3C8H6O4.O.4Zn/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;;/q;;;-2;4*+2/p-6 |
InChI Key |
SCFFCUFNAPBOJV-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


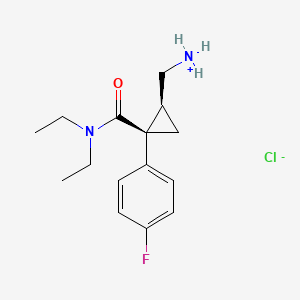

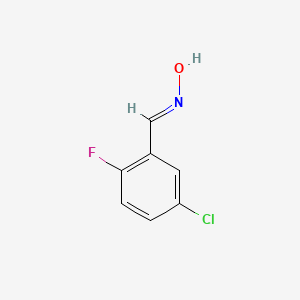
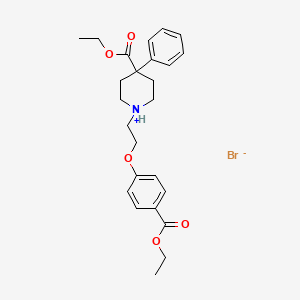
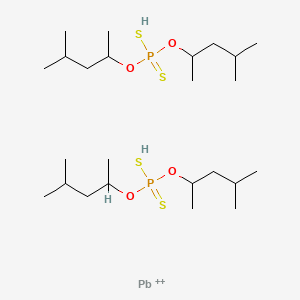
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
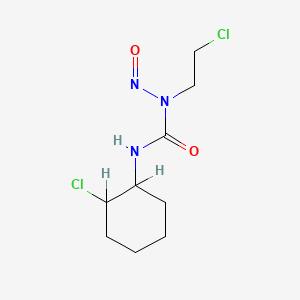
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
